N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
説明
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with ethyl and difluoro groups. Its molecular formula is C₁₆H₁₁F₂N₃O₃S, with a molecular weight of 363.3 g/mol and an XLogP3 value of 4, indicating moderate lipophilicity .
特性
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)8-11(17)9-13(14)22-16(20)19-15(21)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBQSZNVQFBWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Physicochemical Comparison with Analogues
Core Structural Variations
Table 1: Key Structural Features of Analogous Benzamide Derivatives
Key Observations :
- The target compound and its nitro-substituted analogue () share identical molecular weights and lipophilicity, differing only in the substituent on the benzamide (nitro vs. hydrogen).
- Rip-B () lacks the benzothiazole ring, resulting in lower molecular weight and XLogP3, suggesting reduced steric bulk and improved solubility.
- The dihydrothiazole derivative () exhibits higher XLogP3 due to aromatic phenyl and methoxy groups, which enhance hydrophobicity.
Antimicrobial and Anticancer Activity
- W1 () demonstrates antimicrobial and anticancer activity attributed to its benzimidazole-thioacetamido group, which may disrupt DNA synthesis or enzyme function.
- Patent derivatives () with benzothiophene-carboxamide cores show efficacy against heartworm infections, highlighting the role of fluorine atoms in enhancing bioavailability and target binding .
Crystallographic and Computational Insights
- Geometric parameters : The dihydrothiazole derivative () has a planar thiazole ring with bond lengths (C–C = 1.34–1.48 Å) and angles consistent with aromatic conjugation .
- Hydrogen bonding : Analogues like Rip-B () may form intermolecular hydrogen bonds via amide and methoxy groups, influencing crystal packing and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
